(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a fluorobenzoyl group, and a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the methylthio group is introduced to the phenyl ring.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction between the intermediate and an appropriate acrylamide precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is investigated for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorobenzoyl and methylthio groups likely play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- (E)-N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2S/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-16-18-12-14-26(15-13-18)23(28)20-4-2-3-5-21(20)24/h2-11,18H,12-16H2,1H3,(H,25,27)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWINLTVPXKVIG-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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